

BDP FL NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BDP FL NHS Ester	
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This guide provides an in-depth overview of BDP FL N-hydroxysuccinimide (NHS) Ester, a high-performance fluorescent dye crucial for labeling biomolecules in a variety of research and drug development applications. This document details its physicochemical properties, experimental protocols for conjugation, and its application in visualizing cellular signaling pathways.

Core Properties of BDP FL NHS Ester

BDP FL NHS Ester is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] Its NHS ester functional group facilitates covalent labeling of primary amines on proteins, peptides, and other biomolecules.[2][3] Renowned for its high fluorescence quantum yield and spectral properties that are largely insensitive to pH and solvent polarity, BDP FL serves as an excellent alternative to traditional fluorescein (FITC) and other 488 nm dyes like DyLight™ 488 and Cy2™.[4]

The following table summarizes the key quantitative data for **BDP FL NHS Ester**:



Property	Value	Reference
Molecular Weight	389.16 g/mol	[3][5]
Molecular Formula	C18H18BF2N3O4	[2][4][5]
CAS Number	146616-66-2	[2][5]
Excitation Maximum (λex)	~504 nm	[2]
Emission Maximum (λem)	~514 nm	[2]
Molar Extinction Coefficient (ϵ)	~85,000 M ⁻¹ cm ⁻¹	[2]
Solubility	Good in DMSO, DMF, DCM	[2]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	
Reactivity	Primary amines (-NH2)	[3]

Experimental Protocols Protein and Antibody Labeling with BDP FL NHS Ester

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies, with **BDP FL NHS Ester**. Optimal conditions, including the molar ratio of dye to protein, may require empirical determination for each specific protein.

1. Reagent Preparation:

- Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). Buffers containing primary amines, such as Tris, are not recommended as they will compete with the NHS ester reaction. If the protein solution contains interfering substances like sodium azide or bovine serum albumin (BSA), they must be removed via dialysis or buffer exchange.
- Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5. The optimal pH for the NHS ester reaction is within this range.



BDP FL NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL NHS
 Ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use high-quality, anhydrous solvents and keep the vial tightly capped.

2. Conjugation Reaction:

- pH Adjustment: Adjust the pH of the protein solution to the optimal range of 8.3-8.5 by adding the labeling buffer. A common method is to add 1/10th the volume of 1 M sodium bicarbonate, pH 8.3.
- Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 dye-to-protein molar ratio is often recommended.
- Initiate Reaction: While gently vortexing, add the calculated volume of the BDP FL NHS
 Ester stock solution to the protein solution.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
- 3. (Optional) Quenching the Reaction:
- To stop the reaction, a quenching solution like Tris-HCl or lysine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
- 4. Purification of the Conjugate:
- It is essential to remove any unconjugated BDP FL dye from the final product. Gel filtration chromatography is a common and effective method for purifying the labeled protein.
- 5. Characterization of the Conjugate:
- Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye
 molecules conjugated to each protein molecule, can be determined spectrophotometrically.

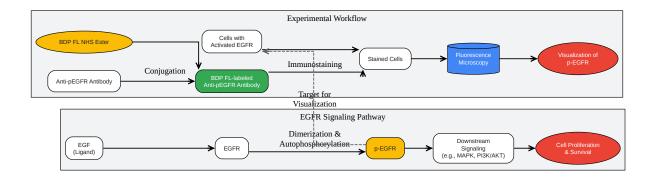
Visualization of Signaling Pathways



Fluorescently labeled antibodies are indispensable tools for visualizing and quantifying specific target molecules in various applications, including fluorescence microscopy and flow cytometry. BDP FL-labeled antibodies can be used to study cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

The EGFR signaling pathway is critical in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.[6]

Immunofluorescence (IF) is a powerful technique to visualize the expression, localization, and activation state of proteins within this pathway.[6] For instance, an antibody specific to phosphorylated EGFR (p-EGFR) can be labeled with **BDP FL NHS Ester**. This fluorescently labeled antibody can then be used to stain cells and visualize the activated receptor using fluorescence microscopy.



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Caption: EGFR signaling and its visualization workflow.



The diagram above illustrates both the simplified EGFR signaling pathway and the experimental workflow for visualizing the activated receptor using a BDP FL-labeled antibody. The left side depicts the biological cascade, while the right side outlines the key steps in the laboratory procedure, from antibody conjugation to microscopic visualization.

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